molecular formula C13H21NO6 B11837421 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid

9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B11837421
M. Wt: 287.31 g/mol
InChI Key: VEBVECIZDOABJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound known for its unique spirocyclic structure. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid typically involves the reaction of tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate with various reagents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium hydroxide to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Sodium hydroxide in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(tert-Butoxycarbonyl)-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid apart is its specific spirocyclic structure, which provides unique reactivity and stability. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

9-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-dioxa-9-azaspiro[4.5]decane-3-carboxylic acid

InChI

InChI=1S/C13H21NO6/c1-12(2,3)20-11(17)14-4-5-19-13(7-14)6-9(10(15)16)18-8-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

VEBVECIZDOABJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CC(OC2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.